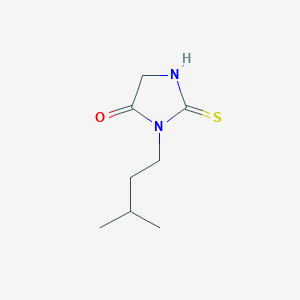

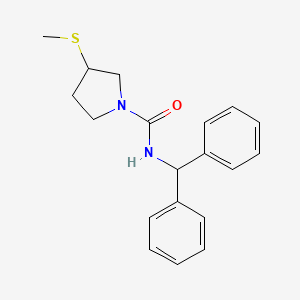

3-Isopentyl-2-thioxoimidazolidin-4-one

カタログ番号:

B3002293

CAS番号:

900006-23-7

分子量:

186.27

InChIキー:

ZNSRRKHBAGIEIA-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- Isothiocyanate-Based Synthesis : Thiohydantoin derivatives can be prepared by reacting aryl isothiocyanates with appropriate amino acids or hydroxyamino acids. The reaction proceeds in an alkaline medium, followed by treatment with fuming hydrochloric acid. The use of aromatic isothiocyanates with donor substituents enhances product yields. Additionally, condensation reactions with other heterocyclic compounds, such as tetrahydroquinoline and tetrahydrobenzopiperazine, yield structurally modified thiohydantoin derivatives .

Molecular Structure Analysis

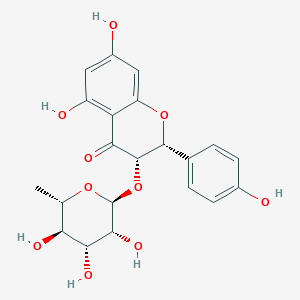

The molecular formula of 3-Isopentyl-2-thioxoimidazolidin-4-one is C8H14N2OS , with a molecular weight of 186.27 g/mol . Its core structure consists of a 2-thioxoimidazolidin-4-one ring, which imparts unique properties.

科学的研究の応用

Anticancer Potential

- Cancer Treatment : Thiohydantoin derivatives, including 3-phenyl-2-thioxoimidazolidin-4-one variants, have demonstrated significant potential in cancer treatment. They have been characterized and studied for their interactions with estrogen receptors, indicating potential for breast cancer treatment. Molecular docking and computational studies have also been utilized to predict binding interactions and pharmacokinetic properties, laying the groundwork for future in vitro and in vivo anticancer evaluations (Vanitha et al., 2021).

Enzyme Inhibition

- Enzyme Inhibitory Properties : 3-Isopentyl-2-thioxoimidazolidin-4-one derivatives have shown promise as enzyme inhibitors. For instance, studies on 3-(substituted benzoyl)-2-thioxoimidazolidin-4-one derivatives revealed their potential as α-glucosidase/α-amylase inhibitors. These compounds have displayed significant enzyme inhibitory activity, offering a potential pathway for developing new medicinal treatments (Qamar et al., 2018).

Immunological Applications

- Inhibition of Cytolytic Protein Perforin : 5-Arylidene-2-thioxoimidazolidin-4-ones, a class closely related to this compound, have been investigated as inhibitors of perforin, a protein essential in the immune response. These compounds have demonstrated the ability to inhibit the lytic activity of perforin, suggesting potential applications in modulating immune responses (Spicer et al., 2013).

Proteasome Inhibition

- Proteasome and Immunoproteasome Inhibition : 2-Thioxoimidazolidin-4-one derivatives have been identified as noncovalent inhibitors of proteasome and immunoproteasome, key targets for treating hematological malignancies. These compounds offer a therapeutic option potentially devoid of side-effects related to irreversible inhibition (Maccari et al., 2017).

Hyperthyroidism Treatment

- Treatment of Hyperthyroidism : Thioimidazoline derivatives, including 1-methyl-2-thioxoimidazolidin-4-one and related structures, have been studied for their ability to form complexes with iodine, indicating a potential application in treating hyperthyroidism. The studies involved optimization of molecular parameters and energy analyses to confirm their effectiveness (Tavakol et al., 2012).

Antifungal and Antibacterial Properties

- Antifungal and Antibacterial Activity : 2-Thioxoimidazolidin-4-one derivatives have shown promising antifungal and antibacterial activities. Molecular modeling suggests that these compounds interact at the active site of fungal enzymes, indicating potential as antimicrobial agents (Vengurlekar et al., 2013).

Synthesis and Chemical Applications

- Synthetic Methods and Chemical Applications : Studies have also focused on the synthesis of various derivatives of 2-thioxoimidazolidin-4-one, exploring their structural properties and potential applications in different chemical reactions. This includes research on their thermal dehydrogenation and the exploration of their molecular mechanisms (Pepino et al., 2012).

特性

IUPAC Name |

3-(3-methylbutyl)-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2OS/c1-6(2)3-4-10-7(11)5-9-8(10)12/h6H,3-5H2,1-2H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSRRKHBAGIEIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CNC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

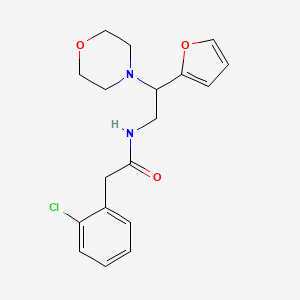

2-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)...

Cat. No.: B3002210

CAS No.: 1208684-87-0

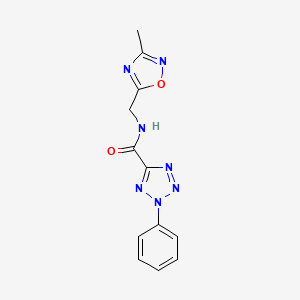

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-t...

Cat. No.: B3002211

CAS No.: 1396795-10-0

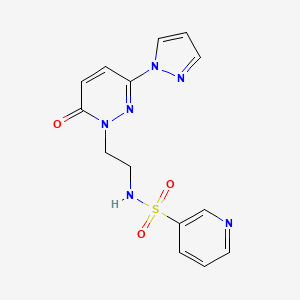

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl...

Cat. No.: B3002212

CAS No.: 1351623-25-0

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)ethyl)o...

Cat. No.: B3002214

CAS No.: 1448026-78-5

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)ethyl)oxalamide](/img/structure/B3002214.png)

![2-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B3002224.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3002225.png)

![N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide](/img/structure/B3002226.png)

![2-(1-ethylindol-3-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B3002228.png)

![N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide](/img/structure/B3002230.png)